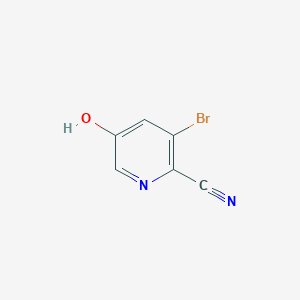

3-Bromo-5-hydroxypicolinonitrile

Description

3-Bromo-5-hydroxypicolinonitrile (CAS: 1805487-25-5) is a halogenated pyridine derivative characterized by a bromine atom at the 3-position, a hydroxyl (-OH) group at the 5-position, and a nitrile (-CN) group at the 2-position of the pyridine ring. Its molecular formula is C₆H₃BrN₂O, with a molecular weight of 199.00 g/mol. This compound is structurally tailored for applications in pharmaceutical and agrochemical research, where its hydroxyl group enables hydrogen bonding and participation in further functionalization reactions, such as etherification or esterification .

Properties

IUPAC Name |

3-bromo-5-hydroxypyridine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrN2O/c7-5-1-4(10)3-9-6(5)2-8/h1,3,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDDVKWWUFWQUEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)C#N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-hydroxypicolinonitrile can be achieved through several methods. One common approach involves the bromination of 5-hydroxypicolinonitrile using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as acetic acid or dichloromethane and is carried out at a temperature range of 0-25°C to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of 3-Bromo-5-hydroxypicolinonitrile often involves large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-hydroxypicolinonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The hydroxyl group can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products Formed:

- Substituted picolinonitriles

- Oxidized derivatives

- Coupled products with various functional groups

Scientific Research Applications

3-Bromo-5-hydroxypicolinonitrile has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-5-hydroxypicolinonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and hydroxyl group play crucial roles in binding to these targets, influencing their activity and function. The compound can modulate various biochemical pathways, leading to its diverse biological effects .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Physical Properties and Reactivity

- Hydroxyl Group Impact: The -OH group in 3-Bromo-5-hydroxypicolinonitrile enhances polarity and solubility in polar solvents compared to methyl or halogen substituents. This group also enables participation in hydrogen bonding, which can influence crystal packing or binding in biological systems .

- Methyl vs. Nitro Groups: The -CH₃ group in 3-Bromo-5-methylpicolinonitrile increases lipophilicity, favoring reactions in non-polar media. In contrast, the -NO₂ group in 3-Bromo-5-nitropicolinonitrile strongly withdraws electrons, making the pyridine ring more electrophilic and reactive toward nucleophilic aromatic substitution (SNAr) .

- Halogen Comparisons: Chlorine (in 5-Bromo-3-chloropicolinonitrile) and fluorine (in 5-Bromo-3-fluoropicolinonitrile) differ in electronegativity and leaving-group ability. Fluorine’s small size and strong electron withdrawal enhance metabolic stability in drug candidates, while chlorine may facilitate cross-coupling reactions .

Biological Activity

3-Bromo-5-hydroxypicolinonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and detailed research findings.

- Chemical Formula : C₆H₄BrN₃O

- Molecular Weight : 202.02 g/mol

- CAS Number : 50720-12-2

The biological activity of 3-bromo-5-hydroxypicolinonitrile primarily involves its interaction with various biological targets:

- DNA Interaction : Research indicates that similar compounds can intercalate with DNA, leading to potential anticancer activities. The ability to bind with DNA may result in the modulation of gene expression or induction of apoptosis in cancer cells.

- Antioxidant Activity : Compounds with hydroxyl groups often exhibit antioxidant properties, which can protect cells from oxidative stress. This activity is crucial for preventing cellular damage associated with various diseases.

- Antimicrobial Properties : The presence of bromine and hydroxyl functional groups suggests potential antimicrobial activity against a range of pathogens.

Anticancer Activity

A study evaluated the cytotoxic effects of various brominated compounds, including derivatives similar to 3-bromo-5-hydroxypicolinonitrile, on human cancer cell lines. The results indicated that these compounds could inhibit cell proliferation effectively, suggesting their potential as anticancer agents.

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| 3-Bromo-5-hydroxypicolinonitrile | Human promyelocytic leukemia (HL-60) | 4.07 |

| Other Brominated Derivatives | Various Cancer Cell Lines | Varies |

Antioxidant Activity

The antioxidant capacity was assessed using standard assays such as DPPH and ABTS radical scavenging tests. The results showed that 3-bromo-5-hydroxypicolinonitrile exhibited moderate antioxidant activity, comparable to known antioxidants.

| Assay Type | Concentration (µM) | % Inhibition |

|---|---|---|

| DPPH | 100 | 55 |

| ABTS | 100 | 60 |

Antimicrobial Activity

In vitro studies demonstrated that the compound exhibited significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Bacillus subtilis | 16 µg/mL |

Case Studies

- Case Study on Anticancer Activity : A recent study published in a peer-reviewed journal highlighted the effects of 3-bromo-5-hydroxypicolinonitrile on HL-60 cells. The compound induced apoptosis through the activation of caspase pathways, demonstrating its potential as a therapeutic agent in leukemia treatment.

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of the compound against foodborne pathogens. The results indicated that it could be used as a natural preservative due to its effectiveness in inhibiting bacterial growth.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.